molecular formula C38H37F3O8S B114188 Iralukast CAS No. 151581-24-7

Iralukast

Número de catálogo B114188
Número CAS: 151581-24-7
Peso molecular: 710.8 g/mol
Clave InChI: IXJCHVMUTFCRBH-SDUHDBOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iralukast is a chemical compound that belongs to the class of leukotriene receptor antagonists. It is a potential therapeutic agent for the treatment of various inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).

Mecanismo De Acción

Iralukast exerts its therapeutic effects by blocking the leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1) and 2 (CysLT2). Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By blocking the leukotriene receptors, Iralukast inhibits the inflammatory response and reduces the symptoms of inflammatory diseases.

Efectos Bioquímicos Y Fisiológicos

Iralukast has been shown to have several biochemical and physiological effects. It inhibits the release of inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5), and reduces the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the airways. Furthermore, Iralukast has been shown to improve lung function and reduce airway hyperresponsiveness in animal models of asthma and Iralukast.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Iralukast in lab experiments include its high potency and selectivity for the leukotriene receptors, its well-established mechanism of action, and its ability to inhibit leukotriene-mediated inflammation in various animal models of inflammatory diseases. However, the limitations of using Iralukast in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high doses, and the lack of human clinical data on its safety and efficacy.

Direcciones Futuras

Several future directions for the research on Iralukast include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in human clinical trials, and the exploration of its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the combination of Iralukast with other anti-inflammatory agents may provide a synergistic effect and improve its therapeutic efficacy.

Métodos De Síntesis

The synthesis of Iralukast involves the reaction of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone with 2-amino-4-methylpyridine in the presence of a base. The reaction yields Iralukast as a yellow solid. The purity of Iralukast can be improved by recrystallization.

Aplicaciones Científicas De Investigación

Iralukast has been extensively studied for its therapeutic potential in various inflammatory diseases. Several preclinical studies have demonstrated the efficacy of Iralukast in inhibiting leukotriene-mediated inflammation in animal models of asthma, allergic rhinitis, and Iralukast. Furthermore, Iralukast has been shown to have anti-inflammatory effects in human clinical trials.

Propiedades

Número CAS

151581-24-7

Nombre del producto

Iralukast

Fórmula molecular

C38H37F3O8S

Peso molecular

710.8 g/mol

Nombre IUPAC

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1

Clave InChI

IXJCHVMUTFCRBH-SDUHDBOFSA-N

SMILES isomérico

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

SMILES canónico

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Sinónimos

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.